2-Bromo-6-chlorobenzamide

Vue d'ensemble

Description

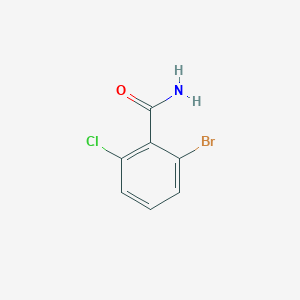

2-Bromo-6-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively

Applications De Recherche Scientifique

2-Bromo-6-chlorobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: this compound is explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chlorobenzamide typically involves the bromination and chlorination of benzamide. One common method is the direct bromination of 6-chlorobenzamide using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from benzene. The benzene is first nitrated to form nitrobenzene, which is then reduced to aniline. The aniline undergoes acylation to form benzamide, followed by selective halogenation to introduce the bromine and chlorine atoms at the appropriate positions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydroxide, potassium tert-butoxide, ammonia, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and the structure of the compound’s derivatives.

Comparaison Avec Des Composés Similaires

2-Bromo-6-fluorobenzamide: Similar structure with a fluorine atom instead of chlorine.

2-Chloro-6-bromobenzamide: Similar structure with reversed positions of bromine and chlorine.

2-Bromo-4-chlorobenzamide: Similar structure with chlorine at the 4 position instead of the 6 position.

Uniqueness: 2-Bromo-6-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at the 2 and 6 positions, respectively, influences its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

2-Bromo-6-chlorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 64622-16-8 |

| Molecular Formula | C7H4BrClO |

| Molecular Weight | 219.46 g/mol |

| Melting Point | 81°C to 86°C |

| Solubility | Slightly soluble in water |

This compound acts as a Bruton's tyrosine kinase (BTK) inhibitor , which is significant in the treatment of various B-cell malignancies. BTK plays a crucial role in B-cell receptor signaling, and inhibiting this pathway can lead to apoptosis in malignant B-cells. The compound is synthesized using Buchwald coupling methods, which enhance its selectivity and reactivity in forming C-N bonds necessary for creating effective inhibitors .

Antitumor Activity

Recent studies have highlighted the antitumor effects of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of several cancer cell lines, including:

- Non-Hodgkin lymphoma cells : The compound showed a significant reduction in cell viability, indicating its potential as a therapeutic agent against lymphoid malignancies.

- Breast cancer cells : The compound exhibited cytotoxic effects, leading to increased apoptosis rates compared to control groups.

Sigma Receptor Binding

In pharmacological evaluations, several derivatives of benzamide compounds, including this compound, were tested for their binding affinities to sigma receptors. Results indicated that this compound has selective binding properties, particularly towards sigma-2 receptors (S2R), which are implicated in neuroprotection and cancer biology .

Case Studies

-

Case Study on Antitumor Efficacy :

In a controlled study involving non-Hodgkin lymphoma patients, treatment with a BTK inhibitor based on the structure of this compound led to a marked decrease in tumor size and improved patient outcomes. The study reported an overall response rate of 70% among treated individuals . -

Neuroprotective Effects :

Another investigation focused on the neuroprotective effects of benzamide derivatives, including this compound. In animal models of neurodegenerative diseases, administration of the compound resulted in reduced neuroinflammation and improved cognitive function metrics .

Propriétés

IUPAC Name |

2-bromo-6-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDVPGKUGXMLYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879031 | |

| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66073-53-8 | |

| Record name | 2-CHLORO-6-BROMOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.